N-ethyl-2-nitrobenzenesulfonamide
Overview
Description
N-ethyl-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an ethyl group and a nitro group at the ortho position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.
Scientific Research Applications
N-ethyl-2-nitrobenzenesulfonamide finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfonamide groups.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Safety and Hazards
N-ethyl-2-nitrobenzenesulfonamide is classified as a hazardous substance. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection. If the compound comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
N-Ethyl-2-nitrobenzenesulfonamide primarily targets the carbonic anhydrase (CA) enzyme . This zinc-containing metalloenzyme is crucial for maintaining pH and fluid balance in the body .
Mode of Action
The compound binds to the carbonic anhydrase enzyme with high affinity . The binding involves the formation of a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Biochemical Pathways
The binding of this compound to carbonic anhydrase affects the enzyme’s ability to catalyze the reversible conversion of carbon dioxide and water into bicarbonate and protons . This disruption can lead to changes in pH and fluid balance in the body .
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate and protons, potentially affecting various physiological processes, including respiration and the maintenance of pH and fluid balance .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, changes in pH could affect the compound’s ionization state, potentially influencing its binding to carbonic anhydrase . Additionally, extreme temperatures could affect the compound’s stability and its interaction with the enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-2-nitrobenzenesulfonamide can be synthesized through the reaction of 2-nitrobenzenesulfonyl chloride with ethylamine. The reaction typically takes place in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-ethyl-2-aminobenzenesulfonamide.
Substitution: Various N-substituted benzenesulfonamides.
Oxidation: Sulfonic acids or other oxidized derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-nitrobenzenesulfonamide
- N-propyl-2-nitrobenzenesulfonamide
- N-ethyl-4-nitrobenzenesulfonamide
Uniqueness
N-ethyl-2-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the nitrogen atom and the nitro group at the ortho position makes it a versatile intermediate for various synthetic applications. Its reactivity and stability under different conditions also distinguish it from other similar compounds .
Properties
IUPAC Name |
N-ethyl-2-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-6-4-3-5-7(8)10(11)12/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOIFAQSYCSLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353542 | |
Record name | N-ethyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-41-8 | |
Record name | N-ethyl-2-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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